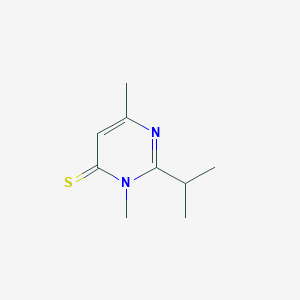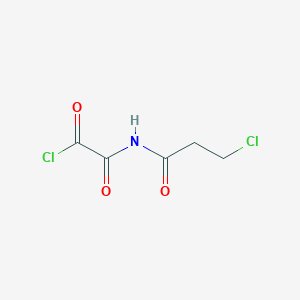
(3-Chloropropanamido)(oxo)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloropropanamido)(oxo)acetyl chloride is an organic compound that features both amide and acyl chloride functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropanamido)(oxo)acetyl chloride typically involves the reaction of 3-chloropropanoic acid with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems helps in maintaining the required low temperatures and in handling the corrosive nature of the reagents involved.
化学反应分析
Types of Reactions
(3-Chloropropanamido)(oxo)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-chloropropanoic acid and oxalic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acyl chloride group.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Hydrolysis Conditions: Mild acidic or basic conditions facilitate the hydrolysis of the compound.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis.
科学研究应用
(3-Chloropropanamido)(oxo)acetyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amides and esters.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Chloropropanamido)(oxo)acetyl chloride involves the reactivity of its acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
Acetyl Chloride: Similar in reactivity but lacks the amide functional group.
Propionyl Chloride: Similar structure but with a different alkyl chain length.
3-Chloropropionyl Chloride: Similar structure but without the oxo group.
Uniqueness
(3-Chloropropanamido)(oxo)acetyl chloride is unique due to the presence of both amide and acyl chloride functional groups, which provide it with a distinct reactivity profile. This dual functionality allows for a wider range of chemical transformations compared to similar compounds.
属性
CAS 编号 |
111314-46-6 |
|---|---|
分子式 |
C5H5Cl2NO3 |
分子量 |
198.00 g/mol |
IUPAC 名称 |
2-(3-chloropropanoylamino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C5H5Cl2NO3/c6-2-1-3(9)8-5(11)4(7)10/h1-2H2,(H,8,9,11) |
InChI 键 |
NUDFHVMERMVUBF-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)C(=O)NC(=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


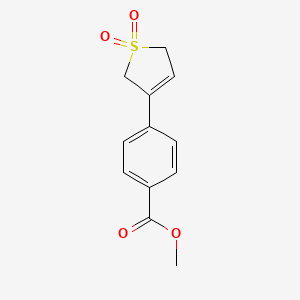
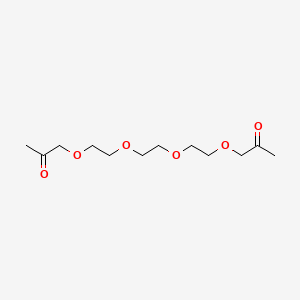
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
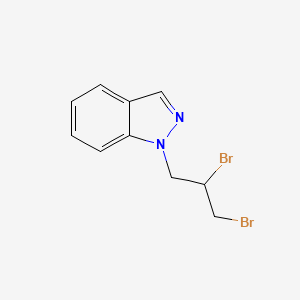
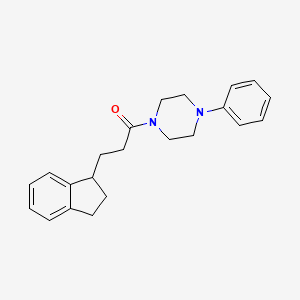

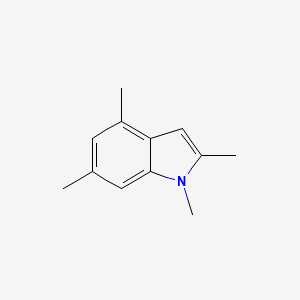

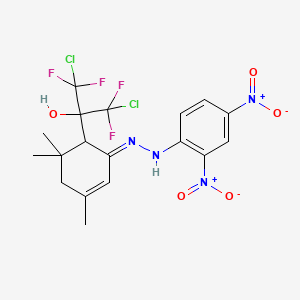
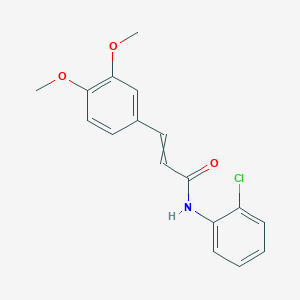
![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)
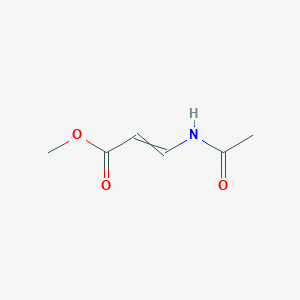
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
